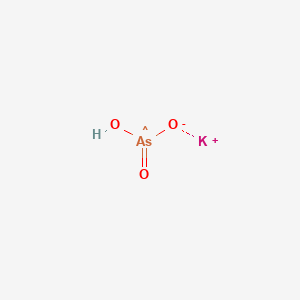
CID 23719541
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 23719541 is an inorganic compound that exists in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). It is composed of arsenite ions (AsO₃³⁻ or AsO₂⁻) with arsenic always existing in the +3 oxidation state . Potassium arsenite is highly toxic and carcinogenic to humans and has historically been used in medicinal tonics, though its use has been discontinued due to its toxic nature .
Preparation Methods
Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :
As2O3(aq)+2KOH(aq)→2KAsO2(aq)+H2O
Chemical Reactions Analysis
Potassium arsenite undergoes several types of chemical reactions, including:
Oxidation: Potassium arsenite can be oxidized to potassium arsenate (K₃AsO₄) in the presence of oxidizing agents.
Reduction: It can be reduced to elemental arsenic under certain conditions.
Substitution: Potassium arsenite reacts with acids to yield toxic arsine gas (AsH₃).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and acidic conditions for substitution reactions . Major products formed from these reactions include potassium arsenate and arsine gas .
Scientific Research Applications
Potassium arsenite has several scientific research applications:
Mechanism of Action
The mechanism by which potassium arsenite exerts its effects involves the inhibition of the pyruvate oxidation pathway and the tricarboxylic acid cycle, impaired gluconeogenesis, and reduced oxidative phosphorylation . Another mechanism involves the substitution of arsenate (As(V)) for phosphorus in many biochemical reactions . Arsenite tends to bind to dithiol groups, disrupting essential proteins and enzymes .
Comparison with Similar Compounds
Potassium arsenite can be compared with other arsenic compounds such as:
Potassium arsenate (K₃AsO₄): Unlike potassium arsenite, potassium arsenate contains arsenic in the +5 oxidation state and is used as a herbicide and pesticide.
Arsenic trioxide (As₂O₃): This compound is used in the treatment of acute promyelocytic leukemia and has different applications compared to potassium arsenite.
Arsine (AsH₃): A highly toxic gas used in the semiconductor industry.
Potassium arsenite is unique due to its specific oxidation state and its historical use in medicine, despite its high toxicity .
Properties
InChI |
InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYUAVLZBSMQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHKO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.026 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













